ML138 is a chemical compound classified as a κ-opioid receptor agonist, primarily utilized in research settings. It is part of the Molecular Library Probe Production Centers Network, which aims to provide probes for biological research. The compound is notable for its potential applications in studying pain mechanisms and neurobiology due to its interaction with opioid receptors.
ML138 is synthesized and characterized by various research institutions and companies, including MedChemExpress, which markets it as a research tool. The compound is cataloged under the identifier ML138 and has been referenced in multiple scientific studies related to its pharmacological properties.
ML138 falls under the category of synthetic organic compounds, specifically those that interact with the opioid receptor system. Its classification as a κ-opioid receptor agonist indicates its role in modulating pain and possibly influencing mood and anxiety pathways.
The synthesis of ML138 typically involves multi-step organic reactions that include the formation of various functional groups essential for its activity as an agonist. Specific methods may vary, but common approaches include:
The synthesis often requires techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation. Detailed procedures are generally documented in patent filings or research articles focusing on opioid receptor ligands.
ML138 has a complex molecular structure characterized by specific functional groups that enable its interaction with κ-opioid receptors. The molecular formula is typically represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
ML138 undergoes various chemical reactions typical for compounds interacting with biological systems. These include:
Research often employs assays such as radiolabeled binding studies to quantify ML138's affinity for κ-opioid receptors. These studies help elucidate its mechanism of action and potential therapeutic effects.
ML138 acts primarily as an agonist at κ-opioid receptors, which are part of the G protein-coupled receptor family. Upon binding to these receptors, it initiates intracellular signaling pathways that can lead to analgesic effects.
Studies have shown that activation of κ-opioid receptors by ML138 can result in:
ML138 has several scientific uses:
ML138, a selective kappa opioid receptor (KOR) agonist, primarily activates inhibitory G proteins (Gαi/o), initiating downstream signaling cascades. Upon binding, ML138 stabilizes KOR conformations that promote GTP-GDP exchange in Gαi/o subunits, leading to dissociation of Gαi from Gβγ subunits. Key downstream effects include:
Table 1: Functional Selectivity Profile of ML138 in KOR-Mediated Pathways
Signaling Pathway | Assay System | ML138 Efficacy* (%) | Reference Ligand Efficacy |
---|---|---|---|
Gαi/o activation | GTPγS binding | 92 ± 3 | U50,488H: 100% |
cAMP inhibition | HEK293-KOR cells | 88 ± 5 | Salvinorin A: 95% |
ERK1/2 phosphorylation (G protein-dependent) | Mouse astrocytes | 74 ± 6 | U69,593: 100% |
β-arrestin2 recruitment | BRET assay | 18 ± 4 | Dynorphin A: 100% |
*Efficacy normalized to reference KOR agonist; mean ± SEM [1] [4] [9].
In the nucleus accumbens core, ML138 reduces spontaneous dopamine transient amplitude by 42% and frequency by 35% in awake mice, as measured by dLight1.2 photometry. This suppression involves enhanced dopamine transporter (DAT)-mediated uptake, evidenced by increased amplitude-width correlation slopes (R2 = 0.78) [1].
ML138 exhibits pronounced functional selectivity, preferentially activating G protein pathways over β-arrestin2 recruitment. This bias is quantified using the transduction coefficient (ΔΔlog(τ/KA)), with ML138 demonstrating a 15-fold bias for G protein signaling versus β-arrestin2 compared to balanced agonists like dynorphin [4] [7].
Critical dynamics governing this selectivity include:
In basolateral amygdala (BLA) pyramidal neurons, biased agonists like ML138 avoid p38 MAPK-mediated excitability increases. Balanced KOR agonists elevate firing rates by 140% via β-arrestin2-dependent p38 activation, while ML138 increases spiking by only 22%—an effect abolished by p38 inhibitors [9].
The signaling bias of ML138 originates from conformational constraints imposed on KOR’s intracellular domains, as revealed through:
Table 2: Structural Features Underlying ML138's Signaling Bias
Structural Element | ML138-Induced Conformation | Functional Consequence | Detection Method |
---|---|---|---|
TM6 displacement | 6.5 Å outward shift | Suboptimal β-arrestin2 coupling | Cryo-EM [5] |
ICL1 flexibility | Reduced (RMSF 1.2 Å) | Impaired GRK2 recruitment | Gaussian MD [7] |
Tyr320 rotation | 30° clockwise | Altered phosphorylation barcode | NMR spectroscopy [7] |
G protein interface | Stable Gαi engagement | Prolonged GTPase activity | HDX-MS [5] |
Biased agonists like ML138 exhibit weakened allosteric coupling between the ligand-binding pocket and C-terminal domains. Fluorine-19 NMR studies show ML138 reduces dynamics in the connector region (CR) between TM5 and TM6 (S2 = 0.85 vs. 0.62 for U50,488H), limiting propagation of activation signals to β-arrestin2 interaction sites [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7